

Development of a validated analytical method for Desmethyl Nizatidine

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Compound of Interest

Compound Name: *Desmethyl Nizatidine*

CAS No.: 82586-78-5

Cat. No.: B137771

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Application Note & Protocol

Development of a Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of **Desmethyl Nizatidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Desmethyl Nizatidine**. **Desmethyl Nizatidine** is the principal metabolite of Nizatidine, a histamine H2-receptor antagonist used in the treatment of gastric acid-related disorders.[1][2][3] Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicological, and stability studies. The method described herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[4][5][6][7]

Introduction: The Scientific Rationale

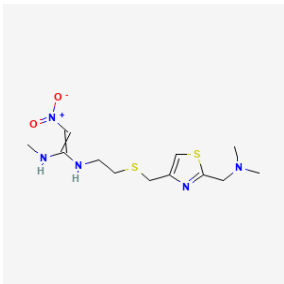
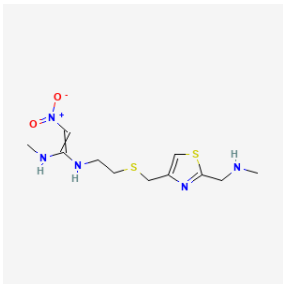
Nizatidine is a widely prescribed medication for conditions such as duodenal ulcers and gastroesophageal reflux disease.[8] Its therapeutic action is primarily through the competitive and reversible inhibition of histamine H₂-receptors in gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] Following administration, Nizatidine is metabolized in the body, with the major metabolite being N-Desmethylnizatidine.[2][3] This metabolite, while pharmacologically active, exhibits reduced potency compared to the parent drug.[3] Therefore, a validated analytical method for the selective quantification of **Desmethyl Nizatidine** is essential for:

- **Pharmacokinetic Studies:** To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Nizatidine.
- **Impurity Profiling:** To quantify **Desmethyl Nizatidine** as a potential impurity in Nizatidine drug substances and products.
- **Stability Studies:** To monitor the degradation of Nizatidine and the formation of **Desmethyl Nizatidine** under various stress conditions.

This application note details a systematic approach to developing a stability-indicating HPLC method and subsequently validating it based on the principles of scientific integrity and regulatory compliance.

Analyte and Parent Compound Properties

A thorough understanding of the physicochemical properties of both the analyte (**Desmethyl Nizatidine**) and the parent compound (Nizatidine) is fundamental to developing a selective and robust analytical method.

Property	Nizatidine	Desmethyl Nizatidine	Reference
Chemical Name	N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine	1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine	[2][9]
Molecular Formula	C ₁₂ H ₂₁ N ₅ O ₂ S ₂	C ₁₁ H ₁₉ N ₅ O ₂ S ₂	[1][9]
Molecular Weight	331.47 g/mol	317.4 g/mol	[2][9]
Structure			[1][9]
Solubility	Soluble in water	Soluble in Methanol, DMSO	[2][10]

Method Development and Optimization

The objective is to develop a simple, rapid, and reliable RP-HPLC method capable of separating **Desmethyl Nizatidine** from Nizatidine and potential degradation products.

Chromatographic System

- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Column Selection: A C18 column is a common choice for the separation of moderately polar compounds like Nizatidine and its metabolites. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.
- Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is employed in reversed-phase chromatography. Based on existing methods for Nizatidine, a mobile

phase consisting of a phosphate buffer and acetonitrile is a logical starting point.[11][12] The pH of the buffer is a critical parameter to control the ionization and, consequently, the retention of the analytes. A slightly acidic pH (e.g., pH 3.0) is often effective for such compounds.

- Detection Wavelength: The UV spectra of Nizatidine and **Desmethyl Nizatidine** should be examined to select a wavelength that provides adequate sensitivity for both compounds. A wavelength of 314 nm has been shown to be effective.[12][13]

Optimized Chromatographic Conditions

The following conditions were determined to provide optimal separation and peak shape for **Desmethyl Nizatidine** and Nizatidine.

Parameter	Optimized Condition
HPLC Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	20mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	314 nm
Injection Volume	10 μ L
Run Time	10 minutes

Rationale for Choices:

- The C18 stationary phase provides the necessary hydrophobicity for retaining both Nizatidine and the slightly more polar **Desmethyl Nizatidine**.
- The mobile phase composition of 70% aqueous buffer and 30% acetonitrile allows for adequate retention and subsequent elution of both compounds with good resolution.

- A flow rate of 1.0 mL/min ensures a reasonable analysis time without generating excessive backpressure.
- Maintaining a constant column temperature of 30 °C minimizes variability in retention times.
- The detection wavelength of 314 nm offers good sensitivity for both the parent drug and its metabolite.[12][13]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[4][7][14] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.



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Caption: Workflow for the validation of the analytical method for **Desmethyl Nizatidine**.

System Suitability

Before commencing the validation experiments, the suitability of the chromatographic system is established. This is a critical step to ensure the system is performing adequately on the day of analysis.

Protocol:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a standard solution of **Desmethyl Nizatidine** (e.g., 10 µg/mL) six times.
- Calculate the following parameters:

System Suitability Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

- Blank Analysis: Inject a diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of **Desmethyl Nizatidine**.
- Analyte and Parent Compound Analysis: Inject individual standard solutions of **Desmethyl Nizatidine** and Nizatidine to determine their respective retention times and confirm baseline separation.
- Forced Degradation Studies: Subject a solution of Nizatidine to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the **Desmethyl Nizatidine** peak is well-resolved from any degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

- Prepare a series of at least five standard solutions of **Desmethyl Nizatidine** covering the expected concentration range (e.g., 1-20 $\mu\text{g/mL}$).

- Inject each standard solution in triplicate.
- Plot a calibration curve of the mean peak area versus the concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r^2), y-intercept, and slope of the regression line.

Validation Parameter	Acceptance Criteria
Correlation Coefficient (r^2)	≥ 0.999
Y-intercept	Should be close to zero

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

- Prepare a sample matrix (e.g., a placebo formulation or a solution containing Nizatidine).
- Spike the sample matrix with known concentrations of **Desmethyl Nizatidine** at three levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare three samples at each concentration level.
- Analyze the samples and calculate the percentage recovery.

$\% \text{ Recovery} = (\text{Measured Concentration} / \text{Spiked Concentration}) \times 100$

Level	Acceptance Criteria for % Recovery
80%	98.0% - 102.0%
100%	98.0% - 102.0%
120%	98.0% - 102.0%

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

- Repeatability (Intra-day Precision):
 - Prepare six independent samples of **Desmethyl Nizatidine** at 100% of the target concentration.
 - Analyze the samples on the same day, with the same analyst, and on the same instrument.
 - Calculate the Relative Standard Deviation (RSD) of the results.
- Intermediate Precision (Inter-day Precision):
 - Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
 - Calculate the RSD of the combined results from both days.

Precision Level	Acceptance Criteria for RSD
Repeatability	$\leq 2.0\%$
Intermediate Precision	$\leq 2.0\%$

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on the Signal-to-Noise Ratio):

- Determine the concentration of **Desmethyl Nizatidine** that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
- This can be achieved by injecting a series of diluted solutions of the analyte.

Robustness

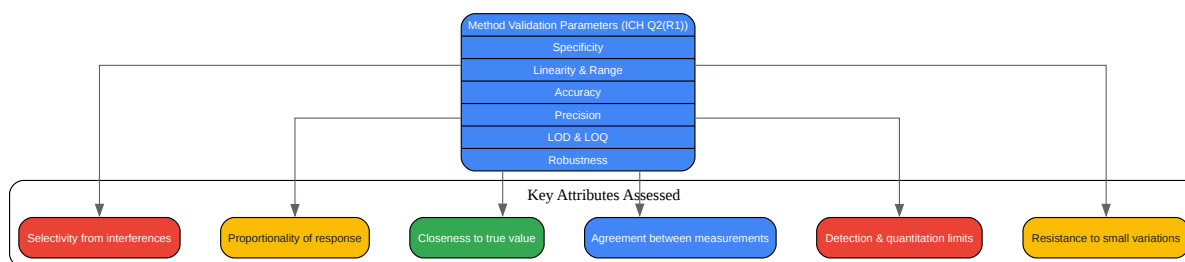
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

- Introduce small variations to the optimized method parameters, one at a time.
- Analyze a standard solution of **Desmethyl Nizatidine** under each varied condition.
- Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter Varied	Variation
Flow Rate	± 0.1 mL/min
Mobile Phase Composition	± 2% change in organic modifier
Column Temperature	± 5 °C
pH of Mobile Phase Buffer	± 0.2 units

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.



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Caption: Relationship between validation parameters and their assessed attributes.

Data Interpretation and Reporting

All data generated during the validation study should be documented in a clear and organized manner. A validation summary report should be prepared, including all the experimental results, calculations, and a conclusion stating whether the method is considered validated for its intended purpose.

Conclusion

The RP-HPLC method for the quantification of **Desmethyl Nizatidine** described in this application note has been successfully developed and validated in accordance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for use in routine quality control, stability studies, and pharmacokinetic analysis. By following the detailed protocols provided, researchers and drug development professionals can confidently implement this method in their laboratories.

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